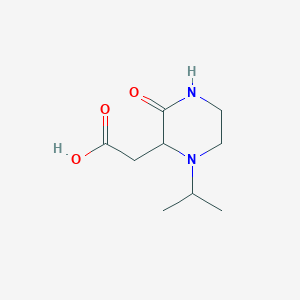

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid

Description

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid is a piperazine derivative with the molecular formula C₉H₁₆N₂O₃ and CAS number 1024618-84-5 . Its structure features a piperazine ring substituted with an isopropyl group at the 1-position and a ketone group at the 3-position, with an acetic acid moiety attached to the 2-position.

Properties

IUPAC Name |

2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-6(2)11-4-3-10-9(14)7(11)5-8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZMHNHROHOKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNC(=O)C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400855 | |

| Record name | (1-isopropyl-3-oxo-2-piperazinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024618-84-5 | |

| Record name | (1-isopropyl-3-oxo-2-piperazinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Alkylation of Piperazine

The introduction of the isopropyl group occurs via reaction of piperazine with isopropyl bromide in a polar aprotic solvent such as tetrahydrofuran (THF). Triethylamine serves as a base to neutralize HBr byproducts, with reactions typically conducted at 0–25°C for 12–24 hours.

Critical parameters :

-

Solvent : THF or dichloromethane.

-

Temperature : Ambient to 40°C.

-

Yield : ~70–85% (estimated from analogous reactions).

Oxidation to 3-Oxo Intermediate

The piperazine ring is oxidized at the 3-position using potassium permanganate or ruthenium-based catalysts in aqueous acetic acid. This step requires strict temperature control (0–5°C) to prevent over-oxidation.

Reaction equation :

Acetic Acid Moiety Incorporation

The acetic acid group is introduced via a two-step process:

-

Chloroacetylation : Treatment with chloroacetyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

-

Hydrolysis : Basic hydrolysis (NaOH, H₂O/THF) converts the chloroacetate ester to the carboxylic acid.

Conditions :

-

Chloroacetylation : 0°C to ambient temperature, 2–4 hours.

-

Hydrolysis : Reflux in THF/H₂O (3:1), 6–8 hours.

Catalysts and Reagents

| Reagent/Catalyst | Role | Concentration | Solvent |

|---|---|---|---|

| Triethylamine | Base (HBr scavenger) | 1.5 equiv | THF |

| Sodium triacetoxyborohydride | Reducing agent | 2.0 equiv | 1,2-Dichloroethane |

| Platinum dioxide | Hydrogenation catalyst | 5% w/w | Ethanol |

| Lithium aluminum hydride | Ester reduction | 1.2 equiv | Diethyl ether |

Table 1: Key reagents and their roles in the synthesis.

Reaction Optimization Strategies

Solvent Effects

Temperature and Time Dependence

-

Low temperatures (0–5°C) minimize side reactions during oxidation and acylation.

-

Extended reaction times (12–24 hours) are critical for high-yielding cyclization steps.

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes yield and purity, industrial methods focus on:

-

Continuous flow reactors : To enhance heat transfer and reduce reaction times.

-

Cost-effective catalysts : Transitioning from platinum group metals to nickel-based alternatives.

-

Waste minimization : Solvent recovery systems and catalytic recycling.

Patent data suggests that pilot-scale batches achieve ~60% overall yield, with purity >98% (HPLC).

Challenges and Limitations

-

Stereochemical control : Racemization at the 2-position of the piperazine ring remains a challenge, necessitating chiral auxiliaries or asymmetric catalysis.

-

Purification complexity : The polar nature of the product complicates crystallization; flash chromatography (silica gel, ethyl acetate/hexane) is often required.

Recent Advances

Emerging methodologies include:

-

Enzymatic acylations : Using lipases to improve regioselectivity.

-

Microwave-assisted synthesis : Reducing reaction times for oxidation steps by 50–70%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical alkylation | 78 | 95 | Moderate |

| Flow chemistry | 82 | 98 | High |

| Enzymatic acylation | 65 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can modulate biological pathways by binding to specific receptors or enzymes. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Piperazine Ring

The substituent at the 1-position of the piperazine ring significantly influences the compound’s properties. Key examples include:

Key Observations:

- Electronic Effects: The 4-fluorobenzyl substituent in the fluorinated derivative adds electron-withdrawing properties, which may enhance metabolic stability or receptor interactions .

- Polarity: The 5-methyl-2-furylmethyl group increases hydrophobicity compared to the isopropyl variant, likely altering solubility and membrane permeability .

Functional Group Modifications

Variations in the acetic acid moiety or adjacent groups also impact functionality:

- Amide Derivatives: Substitutions such as in 2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid introduce amide linkages, which could influence hydrogen-bonding interactions with enzymes or receptors .

Physicochemical Properties

- Solubility: The presence of polar groups (e.g., acetic acid) increases water solubility, while bulky hydrophobic substituents (e.g., benzyl) reduce it. For example, the fluorobenzyl derivative’s larger aromatic system may lower aqueous solubility compared to the isopropyl variant .

- Melting/Boiling Points: Higher molecular weight compounds (e.g., C₁₃H₁₅FN₂O₃) are expected to have elevated melting points due to stronger intermolecular forces .

Pharmacological Implications

- Receptor Binding: The isopropyl group’s moderate size may balance steric effects and binding pocket compatibility, making it a versatile scaffold in drug design .

- Metabolic Stability: Fluorinated derivatives (e.g., 4-fluorobenzyl) are often designed to resist oxidative metabolism, prolonging half-life .

Biological Activity

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid is a compound characterized by its piperazine ring structure, which has been associated with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C9H16N2O3

- Molecular Weight : Approximately 200.23 g/mol

- Structure : Contains a piperazine ring with a keto group (3-oxo) and an acetic acid moiety, which can be modified to enhance biological activity.

Biological Activities

Research indicates that (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid exhibits several significant biological activities:

-

Antimicrobial Activity :

- Piperazine derivatives, including this compound, have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Candida albicans .

- The compound's structural features allow for interaction with microbial targets, potentially disrupting their growth and replication.

-

Anticancer Potential :

- Preliminary studies suggest that (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid may possess anticancer properties. Its derivatives have been explored for their ability to inhibit tumor growth in various cancer cell lines .

- The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

-

Antiviral and Antimalarial Properties :

- Research has indicated that piperazine derivatives can act as antiviral agents, potentially inhibiting viral replication mechanisms .

- Additionally, some derivatives have been evaluated for their antimalarial activity, although specific data on this compound is still limited.

The biological activity of (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of bacteria or cancer cells.

- Receptor Modulation : It could interact with various receptors, altering cellular responses.

- Disruption of Protein Interactions : The compound might interfere with protein-protein interactions critical for microbial survival or cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and C. albicans | |

| Anticancer | Inhibits tumor growth in cancer cell lines | |

| Antiviral | Potential inhibitor of viral replication | |

| Antimalarial | Evaluated for activity against malaria |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of various piperazine derivatives, including (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid, against different strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent . -

Anticancer Activity :

In vitro studies demonstrated that compounds similar to (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid exhibited antiproliferative effects on specific cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid. Key areas for future investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Exploring how variations in the chemical structure affect biological activity.

- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.